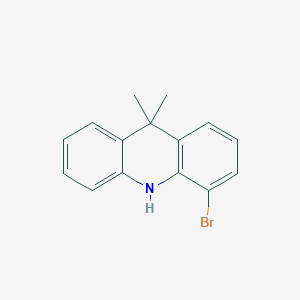

4-Bromo-9,9-dimethyl-9,10-dihydroacridine

Description

BenchChem offers high-quality 4-Bromo-9,9-dimethyl-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-9,9-dimethyl-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-9,9-dimethyl-10H-acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRYOJVEASEYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-9,9-dimethyl-9,10-dihydroacridine molecular weight and formula

High-Purity Synthon for Optoelectronics and Advanced Organic Materials [1]

Executive Summary

This technical guide profiles 4-Bromo-9,9-dimethyl-9,10-dihydroacridine , a critical halogenated building block used primarily in the synthesis of hole-transport materials (HTM) and Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[1] Unlike its more common 2-bromo or 2,7-dibromo analogs, the 4-bromo isomer offers unique steric properties due to the proximity of the bromine atom to the gem-dimethyl bridge.[1] This steric bulk induces orthogonal twisting in donor-acceptor (D-A) systems, a requisite feature for minimizing the singlet-triplet energy gap (

Physicochemical Characterization

The following data establishes the baseline identity of the molecule. Researchers must verify these parameters via ¹H-NMR and Mass Spectrometry upon acquisition to ensure isomeric purity, as the 2-bromo impurity is a common synthetic byproduct.[1]

| Parameter | Technical Specification |

| IUPAC Name | 4-Bromo-9,9-dimethyl-9,10-dihydroacridine |

| CAS Number | 2222130-32-5 |

| Molecular Formula | |

| Molecular Weight | 288.19 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water |

| Melting Point | Typically >140°C (varies by polymorph/purity) |

| SMILES | CC1(C)C2=C(NC3=CC=CC=C31)C(Br)=CC=C2 (Position 4 adjacent to C9 bridge) |

Structural Analysis & Numbering

The numbering of the acridine core is non-intuitive.[1] In the 9,10-dihydroacridine system:

-

Position 9: The

carbon carrying the two methyl groups.[1] -

Position 4: The carbon on the benzenoid ring adjacent to the C9 bridgehead (ortho to the dimethyl group).[1]

Note: This position is sterically crowded compared to Position 2 (para to Nitrogen), making the 4-bromo derivative kinetically slower in cross-coupling reactions but thermodynamically valuable for inducing twist angles.[1]

Synthetic Logic & Retrosynthesis

The synthesis of the 4-bromo isomer is challenging because direct electrophilic bromination of 9,9-dimethyl-9,10-dihydroacridine (DMAC) overwhelmingly favors the 2-position (para to the amine).[1] Therefore, a Directed Ring Closure strategy is preferred over direct functionalization.[1]

Graphviz Diagram: Synthetic Pathway

The following diagram illustrates the logical flow for accessing the 4-bromo core and its subsequent application in Buchwald-Hartwig couplings.

Figure 1: Synthetic workflow moving from precursor cyclization to the final OLED material.[1][5] The 4-bromo position requires de novo ring construction or highly specific blocking groups to achieve high regioselectivity.[1]

Applications in OLED Technology

The primary utility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine lies in its role as a Donor (D) unit in Donor-Acceptor (D-A) molecules.[1]

Mechanism of Action: TADF

In Thermally Activated Delayed Fluorescence (TADF), the goal is to harvest non-emissive triplet excitons by converting them back to singlet states.[1]

-

Steric Control: The 4-bromo position allows for coupling at a site that forces the Donor and Acceptor moieties to twist almost 90° relative to each other.[1]

-

Orbital Separation: This orthogonality separates the Highest Occupied Molecular Orbital (HOMO) on the acridine donor from the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor.[1]

-

Result: Minimal orbital overlap leads to a vanishingly small

, facilitating Reverse Intersystem Crossing (RISC).[1]

Graphviz Diagram: D-A Orthogonality

Figure 2: The structural role of the C4-linkage in enforcing orthogonality between Donor and Acceptor, enabling the TADF mechanism.

Experimental Protocol: Buchwald-Hartwig Coupling

Context: This protocol describes coupling the 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (aryl halide) with a secondary amine (e.g., carbazole or diphenylamine derivatives) to create an extended Hole Transport Material.[1][5]

Reagents:

-

Aryl Halide: 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq)[1]

-

Amine: Secondary amine derivative (1.1 eq)[1]

-

Catalyst:

(2 mol%) or -

Ligand: Tri-tert-butylphosphine (

) or S-Phos (4 mol%)[1] -

Base:

(Sodium tert-butoxide) (1.5 eq)[1] -

Solvent: Anhydrous Toluene or Xylene[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let cool under a stream of

or Argon. Oxygen acts as a catalyst poison.[1] -

Charging: Add the 4-bromo-acridine derivative, the secondary amine, and

to the flask. -

Solvent Addition: Add anhydrous toluene via syringe. Sparge the solvent with nitrogen for 15 minutes to remove dissolved oxygen.[1]

-

Catalyst Injection: Add the Pd catalyst and ligand (pre-mixed in a small amount of toluene if using liquid ligand) under positive nitrogen pressure.[1]

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 12–24 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with DCM.[1]

-

Purification: Concentrate the filtrate and purify via silica gel column chromatography.

Handling & Safety

-

Light Sensitivity: Acridine derivatives can be photo-oxidized.[1] Store in amber vials under inert gas (Argon) at 2-8°C.

-

Toxicity: Like many acridines, this compound should be treated as a potential mutagen/intercalating agent.[1] Use double gloves and handle only in a fume hood.[1]

-

Stability: The gem-dimethyl group at C9 prevents oxidation to the acridone (C=O) species, rendering it significantly more stable than unsubstituted acridines.[1]

References

-

ChemicalBook. (2025).[1][6] 4-Bromo-9,9-dimethyl-9,10-dihydroacridine Product Specifications & CAS 2222130-32-5.[1][6][7] Retrieved from [1]

-

MySkinRecipes. (2024).[1] Material Safety Data Sheet and Specifications for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved from [1]

-

MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [1]

-

South China University of Technology. (2020). 9,9-Dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides with AIE property for OLED application. Retrieved from [1]

-

BLD Pharm. (2024).[1] Catalog entry for Acridine Derivatives and 2,7-Dibromo analogs (Comparative Data). Retrieved from [1]

Sources

- 1. 1333316-35-0|2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]

- 4. CAS 6267-02-3: 9,9-Dimethyl-9,10-dihydroacridine [cymitquimica.com]

- 5. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]

- 6. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5 [chemicalbook.com]

- 7. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine [myskinrecipes.com]

An In-depth Technical Guide to the Electronic Properties of Dimethylacridine Donor Units in Organic Light-Emitting Diodes (OLEDs)

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realm of solid-state lighting and displays. At the heart of their remarkable performance lies the molecular architecture of the organic materials employed. Among these, donor-acceptor (D-A) type molecules are crucial, and the 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety has emerged as a powerhouse donor unit. Its rigid, non-planar structure and strong electron-donating capability make it a cornerstone in the design of high-efficiency emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs. This guide provides a comprehensive exploration of the electronic properties of DMAC donor units, offering insights into their synthesis, photophysical and electrochemical characteristics, and the profound impact these properties have on the performance of OLED devices.

The strategic manipulation of the DMAC core allows for precise tuning of a material's electronic characteristics. By modifying the DMAC unit or the acceptor it's paired with, researchers can control the emission color, quantum efficiency, and stability of the resulting OLED. This guide will delve into the causal relationships between the molecular structure of DMAC derivatives and their electronic behavior, providing a framework for the rational design of next-generation OLED materials.

I. Fundamental Electronic Properties of Dimethylacridine Donors

The efficacy of a DMAC-based emitter in an OLED is intrinsically linked to its fundamental electronic properties. These properties dictate how efficiently the material can be excited and how effectively it can convert that excitation into light.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of DMAC donors. The HOMO level, associated with the electron-donating DMAC unit, and the LUMO level, typically localized on the acceptor moiety, determine the energy gap of the molecule. This energy gap is a key factor in determining the emission color of the OLED.

The energy levels of the HOMO and LUMO can be experimentally determined using electrochemical methods like cyclic voltammetry. The oxidation potential is correlated to the HOMO level, while the reduction potential relates to the LUMO level. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict these energy levels and visualize the spatial distribution of the HOMO and LUMO.

The strategic substitution on the DMAC donor can significantly influence the HOMO energy level. Electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower it. This modulation of the HOMO level, in conjunction with the LUMO of the acceptor, allows for fine-tuning of the emission wavelength.

Photophysical Properties: Absorption and Emission

The interaction of DMAC-based materials with light is characterized by their absorption and photoluminescence (PL) spectra. UV-Vis absorption spectroscopy reveals the wavelengths of light a molecule absorbs to reach an excited state. The PL spectrum, on the other hand, shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

The emission color of an OLED is directly related to the PL spectrum of the emitter. For instance, DMAC-based emitters have been designed to exhibit emissions across the visible spectrum, from blue to orange-red. The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High PLQY is a prerequisite for efficient OLEDs.

Thermally Activated Delayed Fluorescence (TADF)

A key application of DMAC donors is in TADF emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The non-planar structure of the DMAC donor, often twisted with respect to the acceptor, helps to spatially separate the HOMO and LUMO, leading to a small ΔEST.

This small energy gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, facilitated by thermal energy. The delayed fluorescence resulting from this process significantly enhances the overall light output of the OLED. The rate of RISC (kRISC) is a crucial parameter, with faster rates generally leading to more efficient devices.

Quantitative Data Summary

The following table summarizes key electronic and photophysical properties of several DMAC-based emitters, showcasing the impact of structural modifications.

| Emitter | HOMO (eV) | LUMO (eV) | ΔEST (eV) | PLQY (%) | Emission Peak (nm) | OLED EQEmax (%) |

| DMAC-TRZ | -5.31 | -2.62 | ~0.01 | 90 | 500 | 26.5 |

| CNPh-DMAC-TRZ | -5.38 | -2.17 | 0.29 | - | 484 | - |

| CF3Ph-DMAC-TRZ | -5.35 | -2.08 | 0.21 | - | 487 | - |

| tBuPh-DMAC-TRZ | -5.15 | -1.93 | 0.03 | - | 518 | ~28 |

| OMePh-DMAC-TRZ | -5.13 | -1.91 | 0.03 | - | 528 | ~28 |

| AQ-PhDMAC | - | - | 0.22 | 89 | - | 18.1 |

| AQ-DMAC | - | - | - | - | - | 13.7 |

II. Experimental Characterization Protocols

To ensure the trustworthiness and reproducibility of research, standardized experimental protocols are essential. This section details the methodologies for key experiments used to characterize the electronic properties of DMAC-based materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

Protocol:

-

Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6) in a suitable solvent (e.g., dichloromethane or acetonitrile). Dissolve the DMAC derivative in this solution at a concentration of approximately 1 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement: Connect the electrodes to a potentiostat and scan the potential. For oxidation, scan to a positive potential, and for reduction, scan to a negative potential.

-

Data Analysis: The onset of the oxidation peak in the cyclic voltammogram is used to calculate the HOMO energy level, and the onset of the reduction peak is used to determine the LUMO energy level. These are often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Vis Absorption and Photoluminescence Spectroscopy

These spectroscopic techniques are fundamental for understanding the photophysical properties of DMAC-based emitters.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the DMAC derivative in a suitable solvent (e.g., toluene or dichloromethane). For solid-state measurements, thin films can be prepared by spin-coating or thermal evaporation.

-

UV-Vis Absorption Measurement: Place the sample in a UV-Vis spectrophotometer and measure the absorbance as a function of wavelength.

-

Photoluminescence (PL) Measurement: Excite the sample at a wavelength where it strongly absorbs using a fluorometer. Measure the emitted light as a function of wavelength to obtain the PL spectrum.

-

Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY can be measured using an integrating sphere setup to capture all emitted photons.

OLED Fabrication and Characterization

The ultimate test of a DMAC-based emitter is its performance in a functional OLED device.

Protocol:

-

Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates.

-

Layer Deposition: Sequentially deposit the various layers of the OLED onto the ITO substrate. This typically includes a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) containing the DMAC-based emitter, an electron transport layer (ETL), and an electron injection layer (EIL). Deposition can be done via spin-coating for solution-processed devices or thermal evaporation for vacuum-deposited devices.

-

Cathode Deposition: Deposit a metal cathode (e.g., aluminum or a lithium fluoride/aluminum bilayer) on top of the organic layers.

-

Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.

-

Device Testing: Characterize the current-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source measure unit and a photodetector. From this data, key performance metrics such as turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) can be determined.

III. Structure-Property Relationships and Device Performance

The beauty of organic electronics lies in the ability to tune material properties through molecular design. For DMAC-based donors, several key structural features influence their electronic properties and, consequently, OLED performance.

Impact of Substituents on the DMAC Core

Decorating the DMAC donor with different functional groups is a powerful strategy to modulate its electronic properties.

-

Electron-donating groups (e.g., methoxy, tert-butyl) attached to the DMAC core raise the HOMO energy level. This can lead to a red-shift in the emission spectrum.

-

Electron-withdrawing groups (e.g., cyano, trifluoromethyl) lower the HOMO energy level, resulting in a blue-shift of the emission.

These substitutions not only affect the emission color but can also influence the rate of reverse intersystem crossing (kRISC), a critical parameter for TADF efficiency.

The Role of the Acceptor Moiety

The choice of the electron acceptor linked to the DMAC donor is equally crucial in determining the overall electronic properties of the D-A molecule. A strong acceptor will generally lead to a larger charge transfer character in the excited state and a more red-shifted emission. The geometric arrangement between the DMAC donor and the acceptor, particularly the dihedral angle, plays a significant role in controlling the overlap between the HOMO and LUMO, which in turn affects the ΔEST.

Device Architecture and Performance

The performance of an OLED is not solely dependent on the emitter but also on the overall device architecture. The proper selection of charge transport and injection layers is critical for achieving balanced charge injection and transport, which minimizes exciton quenching at the interfaces and maximizes the recombination of charge carriers within the emissive layer. The host material in which the DMAC-based emitter is dispersed also plays a vital role in facilitating energy transfer and preventing aggregation-caused quenching.

IV. Visualization of Key Concepts

OLED Device Architecture

Caption: A schematic representation of a multilayer OLED device structure.

TADF Mechanism

Caption: Energy level diagram illustrating the TADF mechanism.

Conclusion

The 9,9-dimethylacridine (DMAC) donor unit stands as a cornerstone in the development of high-performance organic light-emitting diodes. Its unique structural and electronic properties, particularly its strong electron-donating nature and ability to promote thermally activated delayed fluorescence, have paved the way for a new generation of highly efficient and color-tunable OLEDs. A thorough understanding of the fundamental electronic properties of DMAC-based materials, coupled with rigorous experimental characterization and a rational approach to molecular design, is paramount for the continued advancement of OLED technology. This guide has provided an in-depth overview of these aspects, offering a valuable resource for researchers and scientists working at the forefront of organic electronics. The continued exploration of novel DMAC derivatives and their integration into sophisticated device architectures promises to unlock even greater performance and expand the applications of OLEDs in the years to come.

References

- Current time information in Pima County, US. (n.d.). Google.

- Aryl-Substituted Acridine Donor Derivatives Modulate the Transition Dipole Moment Orientation and Exciton Harvesting Properties of Donor–Acceptor TADF Emitters - ACS Publications. (2024, August 20). ACS Publications.

- Dimethylacridine Based Emitters for Non‐Doped Organic Light‐Emitting Diodes with Improved Efficiency. (2025, August 6). ResearchGate.

- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). PMC.

- Forcing dimethylacridine crooking to improve the efficiency of orange-red thermally activated delayed fluorescent emitters. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

- OLED Fabrication | How to make an OLED Device. (n.d.). Ossila.

- Manufacturing Process and Key Technologies of OLED. (2022, November 22). DisplayMan.

- OLED Testing: Current Efficiency, Power Efficiency and Lifetime. (2025, July 15). Ossila.

- Fabrication and characterization of organic light emitting diodes for display applications. (2009, August 26). RIT Digital Institutional Repository.

- High efficiency green TADF emitters of acridine donor and triazine acceptor D-A-D structure. (n.d.).

- Aryl-substituted acridine donor derivatives modulate the transition dipole moment orient

Technical Guide: Comparative Analysis of 9,9-Dimethyl-9,10-dihydroacridine (DMAC) and Carbazole Donors in Optoelectronics

Executive Summary

This technical guide analyzes the critical distinctions between 9,9-dimethyl-9,10-dihydroacridine (DMAC) and Carbazole (Cz) as donor moieties in donor-acceptor (D-A) systems. While both are ubiquitous in the design of Thermally Activated Delayed Fluorescence (TADF) emitters and organic semiconductors, their conformational dynamics and electronic coupling mechanisms differ fundamentally.

The Core Distinction:

-

Carbazole is a rigid, planar aromatic system that favors moderate conjugation and high triplet energy (

), often requiring steric modification to achieve the orthogonality necessary for efficient TADF. -

DMAC adopts a "butterfly" bent conformation due to the

hybridized C9 bridge. This intrinsic geometry forces a near-orthogonal twist (

Part 1: Structural & Conformational Dynamics

The primary differentiator between DMAC and Cz is not merely electronic strength, but steric control of conjugation .

The "Butterfly" vs. Planar Paradigm

-

Carbazole (Cz): The nitrogen atom is part of a fully aromatic, planar tricyclic system. In D-A conjugates, the C-N bond allows for rotation, but the lack of steric bulk near the nitrogen (unless substituted at positions 1 or 8) often leads to twist angles of

. This results in significant orbital overlap, increasing the exchange integral ( -

DMAC: The 9,9-dimethyl substitution forces the central ring into a boat-like or "butterfly" conformation. The steric hindrance from the methyl groups and the bent structure creates a massive steric barrier, forcing the donor to twist nearly perpendicular (

) to the acceptor plane.

Visualization of Structural Logic

The following diagram illustrates the causal relationship between molecular geometry and optoelectronic outcome.

Figure 1: Causal pathway linking molecular geometry to electronic state management in Cz vs. DMAC systems.

Part 2: Electronic Properties & HOMO/LUMO Engineering

For researchers designing emitters, selecting between DMAC and Cz is a trade-off between donor strength and stability .

Frontier Orbital Analysis

DMAC is a significantly stronger electron donor than Carbazole. The non-planar nitrogen in DMAC has a lone pair that is less delocalized into the acridine ring compared to the nitrogen in the aromatic carbazole ring. This raises the HOMO level, making DMAC easier to oxidize.

Comparative Data Table:

| Feature | Carbazole (Cz) | DMAC | Impact on Device |

| HOMO Level | Deep ( | Shallow ( | DMAC forms lower voltage devices; Cz is better for deep blue color purity. |

| Triplet Energy ( | High ( | Moderate ( | Cz is a superior host material; DMAC is a specialized emitter dopant. |

| Moderate ( | Tiny ( | DMAC enables fast Reverse Intersystem Crossing ( | |

| CT Character | Mixed (LE + CT) | Dominant CT (Charge Transfer) | DMAC emission is broader and more solvatochromic. |

The Stability Trade-off

-

Carbazole is electrochemically robust. Its radical cation is stable, making it the industry standard for hole-transport materials (HTL) and hosts.

-

DMAC is prone to degradation via the weak C-N bond if the excited state lifetime is too long. The

carbon bridge is also a potential site for oxidative attack compared to the fully aromatic carbazole.

Part 3: Synthetic Methodologies

Both donors are typically coupled to acceptors (like Triazine, Sulfone, or Benzophenone) via Buchwald-Hartwig Cross-Coupling . However, the reactivity profiles differ.[1] DMAC, being more sterically hindered and electron-rich, often requires specific catalytic systems to prevent debromination of the acceptor or low yields.

Validated Protocol: DMAC-Acceptor Coupling

-

Reaction Type: Pd-catalyzed C-N bond formation.

-

Critical Factor: Use of bulky, electron-rich phosphine ligands to facilitate the coupling of the sterically hindered DMAC amine.

Standard Protocol (Self-Validating):

-

Reagents: 1.0 eq Aryl Halide (Acceptor), 1.1 eq DMAC, 1.5 eq

(Base). -

Catalyst System:

(2-5 mol%) +-

Why SPhos? It is specifically designed to handle sterically hindered substrates.

-

-

Solvent: Toluene or Xylene (Anhydrous).

-

Conditions: Reflux (

C) under Argon for 12-24h. -

Validation: Monitor via TLC. DMAC is fluorescent (blue/cyan) on silica; the product will likely exhibit a strong solvatochromic shift (green/yellow) under UV due to CT character.

Synthesis Workflow Diagram

Figure 2: Synthetic decision tree for coupling DMAC vs. Carbazole donors.

Part 4: Application Context & Selection Criteria

When to use DMAC

-

Target: High-efficiency TADF OLEDs (EQE > 20%).

-

Mechanism: The near-zero

allows for rapid up-conversion of triplet excitons to singlets. -

Color: Green or Yellow emitters. Achieving deep blue with DMAC is difficult because its strong donor strength pushes the emission redshift (bathochromic shift).

When to use Carbazole

-

Target: Deep Blue Emitters or Host Materials.[2]

-

Mechanism: Weak donor strength keeps the bandgap wide (blue emission).

-

Modification: To achieve TADF with Carbazole, you must artificially induce orthogonality (e.g., using 1,3,6,8-tetramethylcarbazole or linking via the 1,8-positions) to mimic the steric bulk that DMAC possesses naturally.

References

-

Uoyama, H., et al. (2012).

- Significance: The foundational paper establishing the design rules for TADF, highlighting the necessity of donor-acceptor orthogonality.

-

Zhang, Q., et al. (2014).Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence.

- Significance: Demonstrates the use of Cz-based systems and the challenges in color purity vs. efficiency.

-

Tsai, W. L., et al. (2015).A Novel Series of Acridine-Based Donors for Highly Efficient Thermally Activated Delayed Fluorescence.

- Significance: specifically details the synthesis and electronic advantages of DMAC deriv

-

Im, Y., et al. (2017). Recent Progress in the Development of Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs). Chemistry of Materials.[2][3]

- Significance: Comprehensive review comparing donor strengths and geometries of Acridine vs Carbazole.

Sources

Solubility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine. In the absence of extensive empirical data in public literature, this document establishes a robust predictive framework grounded in fundamental principles of physical chemistry and supplemented by data from structurally analogous compounds. We delve into the molecular structure of the target compound to forecast its behavior in a range of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring that researchers can validate these predictions and generate reliable data for applications in materials science and drug development.

Introduction: The Significance of Solubility for a Niche Compound

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a specialized organic molecule built upon a dihydroacridine core. Its molecular formula is C₁₅H₁₄BrN with a molecular weight of approximately 288.18 g/mol .[1] This compound and its derivatives are of significant interest in the field of organic electronics, particularly as building blocks for hole-transport materials and emitters in Organic Light-Emitting Diodes (OLEDs).[1][2] The specific substitution pattern—a bromine atom for functionalization and dimethyl groups for steric and electronic effects—provides a scaffold with favorable thermal stability and electronic properties.[1][3]

For any compound to be useful in these applications, its interaction with solvents is a critical parameter. Solubility dictates the feasibility of:

-

Synthesis and Purification: Successful reaction outcomes and the ability to isolate a pure product via techniques like crystallization or chromatography are entirely dependent on solubility.[4]

-

Formulation and Processing: For applications like OLEDs, the compound must be dissolved to be incorporated into thin films or device architectures.

-

Pharmacokinetics (in drug development): Solubility is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This guide will, therefore, construct a scientifically rigorous understanding of the solubility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, moving from theoretical prediction to a practical protocol for empirical validation.

Theoretical Framework: Predicting Solubility from First Principles

The principle that "like dissolves like" is the cornerstone of solubility prediction.[6][7] This adage states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To move beyond this qualitative rule, we can employ more quantitative models like Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components[8][9][10]:

-

δd (Dispersion): Energy from weak, temporary van der Waals forces.

-

δp (Polar): Energy from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from the specific interactions of hydrogen bond donors and acceptors.

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution.[11]

Solubility Profile Prediction for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine

Molecular Structure Analysis

The structure of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine provides clear indicators of its likely solubility:

-

Core Structure: The tricyclic 9,10-dihydroacridine system is large, rigid, and predominantly nonpolar and aromatic.

-

Dimethyl Groups: The two methyl groups at the 9-position further enhance the nonpolar, lipophilic character of the molecule.

-

Bromo Group: The bromine atom introduces a degree of polarity and increases the molecular weight.

-

Nitrogen Heteroatom: The secondary amine within the dihydroacridine ring is a potential, albeit weak, hydrogen bond donor.

This combination suggests a molecule that is largely nonpolar but with some capacity for polar and weak hydrogen bonding interactions.

Predictive Solubility Across Solvent Classes

Based on the structural analysis and data from similar acridine compounds, we can predict the following:

-

Poor Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The large, nonpolar surface area of the molecule makes it energetically unfavorable to disrupt the strong hydrogen-bonding networks of these solvents.[12] Any favorable interaction would be insufficient to overcome the high cohesive energy of the solvent.

-

Moderate to High Solubility in Apolar Solvents (e.g., Toluene, Hexane, Benzene): The nonpolar nature of the acridine core will interact favorably with these solvents through dispersion forces. Structurally related acridine is known to be soluble in benzene.[13]

-

High Solubility in Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO)): These solvents offer a balance of dispersion forces and polarity that can effectively solvate both the nonpolar backbone and the polar C-Br bond. The parent compound, 9,9-dimethyl-9,10-dihydroacridine, shows slight solubility in chloroform.[14] Furthermore, related compounds like Acridine Orange are highly soluble in DMSO.[15] A highly brominated acridine derivative also shows good solubility in polar aprotic solvents.[12]

The following diagram illustrates the key molecular features influencing solvent interactions.

Caption: Relationship between molecular features and solvent compatibility.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility based on the theoretical analysis. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Forces |

| Apolar | Toluene, Hexane | Moderate to Good | Dispersion forces (van der Waals) |

| Polar Aprotic | DCM, Chloroform, THF | Good to High | Dispersion, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO, DMF | Good to High | Dispersion, Dipole-Dipole, Weak Hydrogen Bonding |

| Polar Protic | Ethanol, Methanol | Low to Very Low | Mismatch; Solute cannot disrupt solvent H-bonding network |

| Aqueous | Water | Insoluble | Mismatch; Hydrophobic effect |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to fact, a rigorous, reproducible experimental protocol is essential. The equilibrium solubility measurement, an "excess solid" method, is a gold standard for this purpose.[16]

Required Materials and Equipment

-

4-Bromo-9,9-dimethyl-9,10-dihydroacridine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-Bromo-9,9-dimethyl-9,10-dihydroacridine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.[17][18]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed or filter the supernatant through a chemically resistant filter (e.g., PTFE). This step is critical to avoid overestimation of solubility.

-

Sample Dilution: Carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask and dilute with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the compound in the diluted sample by comparing its signal to a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Measurement.

The Role of Advanced Predictive Models

While the principles outlined above provide a strong predictive foundation, it is worth noting that the field is increasingly leveraging computational tools. Machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict solubility entirely in silico.[5][19][20] These models are trained on large datasets of known solubilities and can learn complex relationships between molecular descriptors and solubility outcomes.[4][6] However, their predictive accuracy is highly dependent on the quality of the training data and the similarity of the new compound to those in the training set.[6] For a novel compound like 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, these methods should be used as a supplementary guide, with experimental validation remaining the definitive source of truth.

Conclusion

The solubility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine is governed by its predominantly nonpolar, aromatic structure. It is predicted to be highly soluble in polar aprotic solvents like DCM, THF, and DMSO, and moderately soluble in apolar solvents such as toluene. Conversely, it is expected to have very poor solubility in polar protic solvents, including water and ethanol. This predictive profile, derived from fundamental chemical principles, provides a strong starting point for researchers. The detailed experimental protocol provided herein offers a clear and robust pathway for the empirical validation of these predictions, enabling the generation of high-quality, reliable data essential for advancing its application in materials science and beyond.

References

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved February 15, 2026, from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 15, 2026, from [Link]

- Kyriakos, K., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Gheni, A. A., & Jónsson, H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Al-Barakati, A., & Al-Ghamdi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 15, 2026, from [Link]

- Van der Veen, M. A., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem.

-

Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

- Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University.

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acridine, 9,10-dihydro-9,9-dimethyl- (CAS 6267-02-3). Retrieved February 15, 2026, from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Rak, J., et al. (2002). Structure, Properties, Thermodynamics, and Isomerization Ability of 9-Acridinones. The Journal of Physical Chemistry A.

- Volyniuk, D., et al. (2023).

-

National Center for Biotechnology Information. (n.d.). 10-Acetyl-9,10-dihydroacridine. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved February 15, 2026, from [Link]

- Wanjiku, L. (2023). Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents. St. Lawrence University Scholar.

-

National Center for Biotechnology Information. (n.d.). Acridine. PubChem Compound Database. Retrieved from [Link]

-

Acridine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Zhang, Q., et al. (2021). A review of 9, 9-Dimethyl-9, 10-dihydroacridine (DMAC) derivatives as thermally activated delayed fluorescence emitters in OLED applications.

Sources

- 1. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine [myskinrecipes.com]

- 2. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.ws [chem.ws]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. kinampark.com [kinampark.com]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]

- 13. Acridine - Wikipedia [en.wikipedia.org]

- 14. 9,9-dimethyl-9,10-dihydroacridine , 6267-02-3 - CookeChem [cookechem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Predicting Solubility | Rowan [rowansci.com]

- 20. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-9,9-dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, a heterocyclic compound of significant interest in the fields of materials science and organic synthesis. This document will delve into its chemical structure, properties, synthesis, and applications, offering field-proven insights for professionals in research and development.

Core Molecular Attributes

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a derivative of the acridine scaffold, characterized by a bromine substituent at the 4-position and two methyl groups at the 9-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in various advanced applications.

| Property | Value | Source |

| CAS Number | 2222130-32-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄BrN | [1] |

| Molecular Weight | 288.18 g/mol | [1] |

| SMILES | CC1(C2=CC=CC=C2NC3=C(Br)C=CC=C31)C | (Predicted) |

The dihydroacridine core provides a rigid, yet non-planar, tricyclic framework. The gem-dimethyl substitution at the 9-position prevents oxidation to the corresponding acridinium species and enhances solubility in organic solvents. The bromine atom at the 4-position serves as a versatile functional handle for further molecular elaboration through various cross-coupling reactions.

Chemical Structure Visualization

The structural arrangement of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine is depicted below.

Caption: Chemical structure of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine typically starts from the readily available precursor, 9,9-dimethyl-9,10-dihydroacridine. The introduction of the bromine atom at the 4-position is achieved through an electrophilic aromatic substitution reaction.

General Synthetic Workflow

A plausible synthetic route involves the direct bromination of 9,9-dimethyl-9,10-dihydroacridine. The choice of brominating agent and reaction conditions is crucial to achieve regioselectivity for the 4-position.

Caption: General synthetic workflow for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on general methods for the bromination of dihydroacridine derivatives.

Materials:

-

9,9-Dimethyl-9,10-dihydroacridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 9,9-dimethyl-9,10-dihydroacridine (1.0 eq.) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-9,9-dimethyl-9,10-dihydroacridine as a solid.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which can help to control the regioselectivity of the reaction and minimize the formation of polybrominated byproducts.

-

Dichloromethane: This is a common inert solvent for electrophilic aromatic substitution reactions.

-

Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and improve selectivity.

-

Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting material and byproducts.

Spectroscopic Characterization

The structure of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The bromine substitution will influence the chemical shifts and coupling patterns of the protons on the substituted aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Applications in Research and Development

The unique structural features of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine make it a highly valuable intermediate in several areas of materials science and catalysis.

-

Organic Light-Emitting Diodes (OLEDs): The dihydroacridine core is an excellent electron-donating moiety.[1] The bromine atom allows for the facile introduction of various acceptor units via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This donor-acceptor architecture is fundamental to the design of thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient OLEDs.[1]

-

Photoredox Catalysis: The dihydroacridine scaffold can be reversibly oxidized, making its derivatives suitable for use as photoredox catalysts. Upon photoexcitation, these molecules can engage in single-electron transfer processes, enabling a wide range of organic transformations under mild conditions.[1]

-

Functional Materials: The ability to functionalize the 4-position allows for the synthesis of a diverse library of acridine derivatives with tailored electronic and photophysical properties for applications in sensors, probes, and other advanced materials.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

-

Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[1]

-

Safety: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a key building block in the development of advanced functional materials. Its well-defined structure, coupled with the versatility of the bromine substituent, provides a robust platform for the synthesis of novel compounds with tailored properties for applications in organic electronics and catalysis. This guide has provided a comprehensive overview of its chemical structure, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

-

MySkinRecipes. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine. [Link]

-

PubChem. 9,9-Dimethyl-9,10-dihydroacridine. [Link]

Sources

Navigating the Chemistry of a Key OLED Intermediate: A Technical Guide to 4-Bromo-9,9-dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical properties are paramount. Among the myriad of molecular scaffolds, acridine derivatives have garnered significant attention for their robust thermal stability and favorable electronic characteristics. This technical guide provides an in-depth examination of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, a key intermediate in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic applications.[1] This document will delve into the known safety, handling, and physicochemical properties of this compound, drawing from available data to offer a comprehensive resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a heterocyclic compound built upon a central acridine core. The "dihydro" designation indicates the saturation of the central ring at the 9 and 10 positions, while the gem-dimethyl group at the 9-position enhances solubility and stability. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions to construct more complex architectures for advanced materials.[1]

A summary of its key identifiers and properties is presented below:

| Property | Value | Source(s) |

| Chemical Name | 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | [1][2] |

| CAS Number | 2222130-32-5 | [1][2] |

| Molecular Formula | C₁₅H₁₄BrN | [1] |

| Molecular Weight | 288.18 g/mol | [1] |

| MDL Number | MFCD32691178 | [1] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | [3] |

| Purity | Typically ≥95% | [1] |

Hazard Identification and Safety Precautions

Although a comprehensive, officially published Safety Data Sheet (SDS) for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine is not widely available, several chemical suppliers provide basic hazard information. The available data suggests that this compound should be handled with care, consistent with good laboratory practice for novel research chemicals.

Pictograms:

Hazard Statements:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H302: Harmful if swallowed. [5] (Note: This may be a classification for a related compound)

-

H335: May cause respiratory irritation. [5] (Note: This may be a classification for a related compound)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Due to the lack of extensive toxicological data, it is prudent to treat this compound as potentially harmful. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine and to ensure the safety of laboratory personnel.

Storage: The recommended storage conditions are at 2-8°C in a tightly sealed container, protected from light and kept under an inert atmosphere (e.g., argon or nitrogen).[1][3] These conditions help to prevent degradation from air, moisture, and light.

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.[7]

-

Handle in accordance with good industrial hygiene and safety practices.[7]

Stability and Reactivity: While specific stability and reactivity data for this compound are limited, acridine derivatives are generally stable under recommended storage conditions.[7] The dihydroacridine core can undergo oxidation to the corresponding acridine.[8] The bromine atom can participate in various chemical reactions, most notably nucleophilic substitution and cross-coupling reactions.[8] Incompatible materials to avoid include strong oxidizing agents.[7] Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[7]

Experimental Protocols and Applications

The primary utility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine lies in its role as a building block for more complex organic molecules, particularly for applications in organic electronics.[1] The bromo-substituent is a key functional group that allows for the facile introduction of other moieties through well-established synthetic methodologies.

Typical Synthetic Application: Suzuki Cross-Coupling

A common application of this bromo-derivative is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of a new carbon-carbon bond, attaching a new functional group to the acridine core.

Caption: A generalized workflow for a Suzuki cross-coupling reaction using 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

Illustrative Step-by-Step Protocol for a Suzuki Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a suitable base such as potassium carbonate (2.0-3.0 eq.), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).

-

Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water or dioxane and water, via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized acridine derivative.

This synthetic versatility makes 4-Bromo-9,9-dimethyl-9,10-dihydroacridine a valuable precursor for the development of hole-transport materials and emitters in OLEDs.[1] The 9,9-dimethyl-9,10-dihydroacridine core itself is a component in thermally activated delayed fluorescence (TADF) emitters.[4][9]

Toxicological and Ecological Information

There is currently a lack of comprehensive toxicological and ecological data for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine. An SDS for the parent compound, 9,9-dimethyl-9,10-dihydroacridine, indicates no available data for aquatic toxicity, persistence and degradability, bioaccumulative potential, or mobility in soil.[10] In the absence of specific data, it is essential to prevent the release of this compound into the environment. Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a specialized chemical intermediate with significant potential in the field of organic electronics. While a complete safety and toxicological profile is yet to be established, the available information indicates that it should be handled as a compound that can cause skin and eye irritation. By adhering to the safety, handling, and storage recommendations outlined in this guide, researchers can safely utilize this versatile building block in the synthesis of next-generation materials for OLEDs and other advanced applications. As with any research chemical, a cautious and informed approach is paramount to ensuring laboratory safety and experimental success.

References

- Smolecule. (2024, October 8). 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine.

- MySkinRecipes. (n.d.). 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

- ChemicalBook. (2025, August 28). 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5.

- PMC. (n.d.). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines.

- Sigma-Aldrich. (n.d.). 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.

- Spectrum Chemical. (2011, May 20). Material Safety Data Sheet - 4-BROMOTOLUENE.

- ResearchGate. (n.d.). Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,....

- Sigma-Aldrich. (n.d.). 4-Bromo-9,9-dimethyl-9,10-dihydroacridine.

- ECHEMI. (n.d.). 9,9-Dimethyl-9,10-dihydroacridine SDS, 6267-02-3 Safety Data Sheets.

- CookeChem. (n.d.). 9,9-dimethyl-9,10-dihydroacridine , 6267-02-3.

- ResearchGate. (2026, February 8). A review of 9, 9-Dimethyl-9, 10-dihydroacridine (DMAC) derivatives as thermally activated delayed fluorescence emitters in OLED applications.

Sources

- 1. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine [myskinrecipes.com]

- 2. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5 [chemicalbook.com]

- 3. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5 [sigmaaldrich.com]

- 4. 9,9-dimethyl-9,10-dihydroacridine , 6267-02-3 - CookeChem [cookechem.com]

- 5. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5 [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

Methodological & Application

Synthesis of TADF emitters using 4-Bromo-9,9-dimethyl-9,10-dihydroacridine

Application Notes & Protocols

Topic: Synthesis of High-Performance TADF Emitters Using 4-Bromo-9,9-dimethyl-9,10-dihydroacridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of 4-Bromo-DMAC in Next-Generation Emitters

Thermally Activated Delayed Fluorescence (TADF) represents a paramount mechanism for achieving 100% internal quantum efficiency (IQE) in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons.[1] This process relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet states through reverse intersystem crossing (RISC), a phenomenon enabled by a minimal singlet-triplet energy gap (ΔEST).[2][3]

A cornerstone of modern TADF emitter design is the Donor-Acceptor (D-A) architecture. By spatially separating the Highest Occupied Molecular Orbital (HOMO), localized on an electron-donating moiety, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on an electron-accepting moiety, the exchange energy between the singlet and triplet states is minimized, thereby facilitating RISC.[4]

The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core has emerged as one of the most powerful and widely utilized electron-donor units for high-performance TADF emitters.[5][6][7] Its strong donating capability and sterically hindered, twisted structure are crucial for achieving significant HOMO-LUMO separation. The strategic functionalization of this core is key to tuning the photophysical properties of the final molecule.

This guide focuses on 4-Bromo-9,9-dimethyl-9,10-dihydroacridine , a pivotal building block that provides a reactive handle for introducing a diverse array of acceptor units through robust and versatile cross-coupling methodologies. Its defined point of substitution allows for precise control over the molecular architecture, making it an invaluable precursor in the synthesis of novel green, blue, and even red TADF emitters.[8][9][10]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the 4-position of the DMAC core is readily functionalized using palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and reproducibility. The two primary strategies employed are Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

This reaction is the premier method for forming carbon-nitrogen (C-N) bonds. It is exceptionally useful for coupling the DMAC donor directly to nitrogen-containing heterocyclic acceptors (like pyridazines, pyrimidines, or triazines) or other amine-based moieties.[1][11] The choice of palladium catalyst, phosphine ligand (e.g., X-Phos, RuPhos), and base is critical for achieving high yields.[1][12] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[13]

Suzuki-Miyaura Coupling

For creating robust carbon-carbon (C-C) bonds, the Suzuki coupling is unparalleled. This reaction couples the aryl bromide with an organoboron compound (a boronic acid or ester). It is the method of choice for attaching carbon-based acceptor units, such as phenyltriazines, benzonitriles, or other aromatic systems.[10][14] This strategy also allows for the insertion of a phenyl π-bridge between the donor and acceptor, creating D-π-A structures that further modulate the electronic properties of the emitter.[4]

Application Protocol 1: Synthesis of a D-A Emitter via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative Donor-Acceptor TADF emitter by coupling the 4-Bromo-DMAC donor with a generic nitrogen-containing acceptor, phenoxazine. Phenoxazine itself can act as a donor, but in this D-D' structure, the principle of coupling remains illustrative for attaching acceptor heterocycles.[11]

Principle: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the 4-Bromo-DMAC. Concurrently, the base deprotonates the N-H bond of the phenoxazine. The resulting aminyl anion coordinates to the palladium center, and subsequent reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[12][13]

Materials and Reagents

| Reagent/Material | Formula/Type | Supplier | Notes |

| 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | C15H14BrN | Commercial/Synthesized | Ensure purity >98%. |

| Phenoxazine | C12H9NO | Sigma-Aldrich, etc. | Acceptor/Coupling Partner. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C51H42O3Pd₂ | Strem, Sigma-Aldrich | Palladium(0) precatalyst. Handle in a glovebox if possible. |

| X-Phos | C33H49P | Strem, Sigma-Aldrich | Bulky phosphine ligand. |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | Sigma-Aldrich, etc. | Strong, non-nucleophilic base. Handle in an inert atmosphere. |

| Anhydrous Toluene | C₇H₈ | Acros, Sigma-Aldrich | Dry solvent is critical for reaction success. |

| Schlenk Flask | 100 mL | VWR, etc. | For carrying out the reaction under an inert atmosphere. |

| Nitrogen or Argon Gas | High Purity | Airgas, etc. | For maintaining an inert atmosphere. |

Step-by-Step Experimental Protocol

-

Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of inert gas, add to the flask:

-

4-Bromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq, e.g., 302 mg, 1.0 mmol)

-

Phenoxazine (1.2 eq, 220 mg, 1.2 mmol)

-

Sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol)

-

X-Phos (0.04 eq, 19 mg, 0.04 mmol)

-

Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol)

-

-

Solvent Addition: Add 20 mL of anhydrous toluene via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

-

Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Results

| Parameter | Expected Value | Notes |

| Yield | 65 - 85% | Highly dependent on the purity of reagents and inertness of the atmosphere. |

| Emission Wavelength (λem) in Toluene | ~530 - 560 nm | Green emission is typical for many DMAC-based D-A emitters.[8] |

| Photoluminescence Quantum Yield (PLQY) | > 70% | In a doped film, high PLQY is a key indicator of an efficient emitter.[8] |

| ΔEST (Singlet-Triplet Gap) | < 0.20 eV | A small energy gap is the defining characteristic of a TADF material, calculated from fluorescence and phosphorescence spectra.[10] |

Application Protocol 2: Synthesis of a D-π-A Emitter via Suzuki Coupling

This protocol describes the synthesis of a Donor-π-Acceptor emitter by coupling 4-Bromo-DMAC with an acceptor-functionalized phenylboronic ester. This approach introduces a phenyl spacer, which can help to further tune the photophysical properties.

Principle: The Suzuki-Miyaura coupling involves a catalytic cycle where the Pd(0) species is oxidatively added to the 4-Bromo-DMAC. A base activates the boronic ester, facilitating transmetalation to the palladium center. Reductive elimination then forms the new C-C bond, yielding the D-π-A product and regenerating the catalyst.

Materials and Reagents

| Reagent/Material | Formula/Type | Supplier | Notes |

| 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | C15H14BrN | Commercial/Synthesized | Ensure purity >98%. |

| 4-(Acceptor)-phenylboronic acid pinacol ester | Varies | Commercial/Synthesized | E.g., 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid.[10] |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C72H60P₄Pd | Strem, Sigma-Aldrich | Common Pd(0) catalyst for Suzuki reactions. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Sigma-Aldrich, etc. | Base, typically used as a 2M aqueous solution. |

| Anhydrous Toluene & Ethanol | C₇H₈ / C₂H₅OH | Acros, Sigma-Aldrich | Mixed solvent system. |

Step-by-Step Experimental Protocol

-

Vessel Preparation: Add a stir bar to a 100 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add to the flask:

-

4-Bromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq, 302 mg, 1.0 mmol)

-

The desired acceptor-phenylboronic acid pinacol ester (1.1 eq, 1.1 mmol)

-

Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol)

-

-

Solvent Addition: Add 20 mL of toluene and 5 mL of ethanol.

-

Base Addition: Add 10 mL of a 2M aqueous solution of K₂CO₃.

-

Degassing: Bubble argon through the stirred mixture for 30 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 12 hours under an argon atmosphere. Monitor by TLC.

-

Work-up:

-

After cooling, separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine all organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification & Characterization: Purify the crude product via column chromatography on silica gel and characterize using standard analytical techniques (NMR, HRMS).

Troubleshooting and Safety

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst; presence of oxygen; impure reagents/solvents. | Use a fresh bottle of catalyst or a different precatalyst/ligand system. Ensure rigorous degassing and use anhydrous solvents. |

| Incomplete Reaction | Insufficient reaction time or temperature; inappropriate base/solvent. | Extend reaction time. For Buchwald-Hartwig, consider a stronger base like LHMDS. For Suzuki, ensure the base is sufficiently soluble. |

| Side Product Formation | Homocoupling of boronic ester (Suzuki); dehalogenation of starting material. | Lower the catalyst loading. Ensure the reaction is not overheated. Use a slight excess of the boronic ester. |

| Difficult Purification | Products with similar polarity. | Use a different chromatography system (e.g., different solvent polarity, or switch to alumina). Recrystallization may also be effective. |

Safety Precautions:

-

Palladium Catalysts: Handle in a fume hood. Avoid inhalation of fine powders.

-

Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Toluene and other organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Inert Atmosphere: Schlenk line and glovebox techniques require proper training to prevent injury and ensure reaction success.

Conclusion

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a remarkably versatile and powerful precursor for the synthesis of advanced TADF emitters. Through well-established palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can readily attach a vast library of acceptor moieties. This modular approach provides precise control over the final molecule's electronic structure, enabling the rational design of highly efficient emitters with tailored photophysical properties for next-generation OLED displays and lighting.

References

- Zheng, C. et al. (2021). New electron-donating segment to develop thermally activated delayed fluorescence emitters for efficient solution-processed non-doped organic light-emitting diodes. Dyes and Pigments.

-

Dehghanipour, M. et al. (2026). A review of 9, 9-Dimethyl-9, 10-dihydroacridine (DMAC) derivatives as thermally activated delayed fluorescence emitters in OLED applications. Journal of Molecular Structure. Available at: [Link]

- Kim, G.Y. et al. (2016). High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. Journal of Materials Chemistry C.

-

Zhang, D. et al. (2024). Structure Engineering of Acridine Donor to Optimize Color Purity of Blue Thermally Activated Delayed Fluorescence Emitters. Angewandte Chemie. Available at: [Link]

-

Velicka, J. et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. Available at: [Link]

-

Zhang, D. et al. (2024). Structure Engineering of Acridine Donor to Optimize Color Purity of Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. Available at: [Link]

-

Lee, J.Y. et al. (2017). Recent progress of green thermally activated delayed fluorescent emitters. Semantic Scholar. Available at: [Link]

-

Jeon, S.O. & Lee, J.Y. (2017). Recent progress of green thermally activated delayed fluorescent emitters. Journal of Information Display. Available at: [Link]

-

Bosiak, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]